molecular formula C12H18BrN B1444222 [(5-Bromo-2-methylphenyl)methyl](2-methylpropyl)amine CAS No. 1542061-65-3

[(5-Bromo-2-methylphenyl)methyl](2-methylpropyl)amine

Cat. No.: B1444222
CAS No.: 1542061-65-3
M. Wt: 256.18 g/mol
InChI Key: KSFPLCFOPDOSFF-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

N-[(5-bromo-2-methylphenyl)methyl]-2-methylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrN/c1-9(2)7-14-8-11-6-12(13)5-4-10(11)3/h4-6,9,14H,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSFPLCFOPDOSFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)CNCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2-methylphenyl)methylamine typically involves the reaction of 5-bromo-2-methylbenzyl chloride with 2-methylpropylamine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In industrial settings, the production of (5-Bromo-2-methylphenyl)methylamine may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2-methylphenyl)methylamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(5-Bromo-2-methylphenyl)methylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Bromo-2-methylphenyl)methylamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-4-methyl-3-pentene
  • 2-Methyl-5-bromo-2-pentene
  • 4-Methyl-3-pentenyl bromide
  • 5-Bromo-2-methylpent-2-ene
  • Homoprenyl bromide
  • Prenylmethyl bromide

Uniqueness

(5-Bromo-2-methylphenyl)methylamine is unique due to its specific structure, which imparts distinct chemical and physical properties. These properties make it particularly useful in applications where other similar compounds may not be as effective .

Biological Activity

(5-Bromo-2-methylphenyl)methylamine, a compound with the molecular formula C12_{12}H18_{18}BrN and CAS number 1542061-65-3, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a bromine atom attached to a methyl-substituted phenyl group, along with a branched amine structure. Its unique structure contributes to its reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC12_{12}H18_{18}BrN
Molecular Weight256.19 g/mol
CAS Number1542061-65-3

Biological Activity Overview

Research indicates that (5-Bromo-2-methylphenyl)methylamine exhibits a range of biological activities, including:

  • Antiviral Activity : Studies have shown that derivatives of similar compounds possess inhibitory effects against various viruses, suggesting potential applications in antiviral drug development.
  • Anticancer Properties : Preliminary data indicate that this compound may inhibit tumor growth and affect cancer cell viability through various mechanisms.
  • Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.

The specific mechanisms through which (5-Bromo-2-methylphenyl)methylamine exerts its biological effects are still under investigation. However, it is hypothesized that the presence of the bromine atom and the amine group may enhance binding affinity to specific receptors or enzymes involved in disease pathways.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in viral replication or cancer cell proliferation.
  • Receptor Modulation : It could act as an antagonist or agonist at specific receptors, influencing cellular signaling pathways.

In Vitro Studies

Recent studies have employed various in vitro assays to evaluate the biological activity of (5-Bromo-2-methylphenyl)methylamine:

  • Cell Viability Assays : These assays measure the effect of the compound on cancer cell lines, demonstrating dose-dependent inhibition of cell growth.
  • Viral Inhibition Assays : The compound has been tested against viral strains in cell cultures, showing promising results in reducing viral load.
  • Inflammatory Response Assays : Evaluations of cytokine production in response to treatment with the compound suggest potential anti-inflammatory effects.

Case Studies

Several case studies have highlighted the efficacy of related compounds in clinical settings:

  • A study on brominated phenyl derivatives indicated significant antiviral activity against influenza viruses, providing a basis for further exploration of (5-Bromo-2-methylphenyl)methylamine as an antiviral agent .
  • Research on similar amine compounds has demonstrated their ability to reduce tumor size in animal models, suggesting that (5-Bromo-2-methylphenyl)methylamine may have analogous effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(5-Bromo-2-methylphenyl)methyl](2-methylpropyl)amine
Reactant of Route 2
Reactant of Route 2
[(5-Bromo-2-methylphenyl)methyl](2-methylpropyl)amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.